Cl2 molybdocene

Description

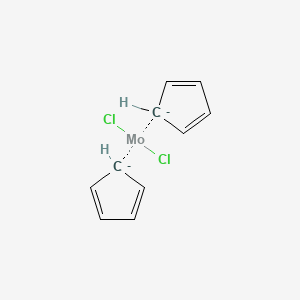

Molybdocene dichloride is an organomolybdenum compound with the formula (η5-C5H5)2MoCl2. wikipedia.org It consists of a central molybdenum atom in the +4 oxidation state bonded to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands. The compound is a brownish-green, air- and moisture-sensitive powder. wikipedia.org Its unique "clamshell" or "bent-sandwich" structure, where the cyclopentadienyl rings are not parallel, has been a subject of considerable interest and is crucial to its chemical reactivity and applications. wikipedia.org

The investigation into the biological activity of metallocenes gained significant momentum in the late 1970s with the pioneering work of Köpf-Maier and Köpf. Their research revealed the antitumor properties of various metallocene dihalides, including titanocene (B72419) dichloride (Cp2TiCl2) and molybdocene dichloride. wikipedia.org This discovery sparked a new wave of research into the medicinal applications of organometallic compounds.

While titanocene dichloride initially showed high in vitro activity, its low hydrolytic stability presented a significant hurdle for in vivo applications. In contrast, molybdocene dichloride demonstrated greater stability in aqueous solutions at physiological pH, an attractive property that prompted further investigation into its potential as a metal-based drug. wikipedia.org This led to the development of a new research area known as bioorganometallic chemistry, which focuses on the interaction of organometallic species with biological systems. wikipedia.org Over the past few decades, research on molybdocene dichloride has expanded beyond its initial focus on anticancer properties to include its catalytic activity and potential in materials science.

The academic significance of molybdocene dichloride is multifaceted, stemming from its intriguing structural features and diverse reactivity. Its applications are varied, ranging from catalysis in organic synthesis to its potential in materials science and its well-documented biological activity.

In the realm of academic research, Cl2Molybdocene serves as a valuable model for studying the fundamental principles of organometallic chemistry. Its reactions, such as ligand substitution and redox chemistry, provide insights into the behavior of transition metal complexes. The "clamshell" structure of molybdocene dichloride, with a Cp(centroid)-Mo-Cp angle of approximately 130.6°, is a key feature that influences its reactivity. wikipedia.org

The compound's potential as an anticancer agent has been a primary driver of research. wikipedia.org Studies have explored its interactions with biomolecules, including amino acids and nucleotides, to elucidate its mechanism of action. sci-hub.se While it has not yet yielded a clinical drug, the insights gained from these investigations have significantly contributed to the broader understanding of metal-based therapeutics.

Furthermore, molybdocene dichloride and its derivatives have been explored as catalysts in various organic transformations. Although no commercial applications have been realized, these academic studies have expanded the toolbox of synthetic chemists. psu.edu The compound's ability to undergo various redox reactions also makes it a candidate for electrochemical applications.

Detailed Research Findings

Structural and Spectroscopic Data

The unique structural and spectroscopic properties of Dichloridobis(η5-cyclopentadienyl)molybdenum(IV) are fundamental to its chemistry and have been extensively studied.

Table 1: Selected Bond Lengths and Angles for Cl2Molybdocene

| Parameter | Value |

|---|---|

| Mo–Cl Bond Length | ~2.4 Å |

| Mo–Cp (centroid) Bond Length | ~2.2 Å |

| Cp(centroid)–Mo–Cp Angle | 130.6° |

| Cl–Mo–Cl Angle | 82° |

Data sourced from multiple crystallographic studies.

The Cl–Mo–Cl bond angle of 82° is notably narrower than that in niobocene dichloride (85.6°) and zirconocene (B1252598) dichloride (92.1°), a trend that has been instrumental in understanding the electronic structure of this class of metallocenes. wikipedia.org

Table 2: Spectroscopic Data for Cl2Molybdocene

| Technique | Observation | Significance |

|---|---|---|

| ¹H NMR Spectroscopy | Singlet at δ ~5.2 ppm (in CDCl3) | Indicates the chemical equivalence of the ten protons on the two cyclopentadienyl rings. |

| Infrared (IR) Spectroscopy | Mo–Cl stretching vibrations in the range of 350–400 cm⁻¹ | Confirms the presence of the metal-chloride bonds. |

Spectroscopic data can vary slightly depending on the solvent and experimental conditions.

Structure

2D Structure

Properties

Molecular Formula |

C10H10Cl2Mo-2 |

|---|---|

Molecular Weight |

297.0 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dichloromolybdenum |

InChI |

InChI=1S/2C5H5.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

QGGWSCVAFKWITK-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Mo]Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cl2molybdocene

Established Synthetic Pathways to Cl2Molybdocene

The primary and most well-documented route to molybdocene dichloride involves the chemical transformation of its dihydride precursor. This method is noted for its efficiency and directness.

Synthesis from Molybdocene Dihydride

The established method for preparing molybdocene dichloride is through the reaction of molybdocene dihydride ((C5H5)2MoH2) with a chlorinated solvent, typically chloroform (B151607) (CHCl3). wikipedia.orgwikipedia.org This reaction provides a straightforward conversion to the target dichloride compound. The dihydride precursor itself is prepared by combining molybdenum pentachloride, sodium cyclopentadienide, and sodium borohydride. wikipedia.org

The synthesis reaction proceeds as follows: (C5H5)2MoH2 + 2 CHCl3 → (C5H5)2MoCl2 + 2 CH2Cl2 wikipedia.org

This process effectively replaces the hydride ligands with chloride ligands, yielding molybdocene dichloride as a brownish-green, air- and moisture-sensitive powder. wikipedia.org

| Reactant | Reagent | Product | Byproduct |

| Molybdocene Dihydride ((C5H5)2MoH2) | Chloroform (CHCl3) | Molybdocene Dichloride ((C5H5)2MoCl2) | Dichloromethane (CH2Cl2) |

Advanced Synthetic Strategies for Functionalized Molybdocene Derivatives

To modulate the properties of the parent molybdocene dichloride compound, researchers have developed advanced synthetic strategies. These approaches focus on modifying the core structure, either by replacing the chloride ligands or by functionalizing the cyclopentadienyl (B1206354) (Cp) rings. nih.gov The goal of these modifications is often to enhance properties like solubility, stability, and biological activity. nih.govacs.org

Two primary strategies are pursued in the synthesis of functionalized derivatives:

Replacement of Chloride Ligands: The two chloride ligands can be substituted with various other ancillary ligands. This approach has been used to synthesize derivatives with thiolate ligands, which can vary in size, charge, and lipophilicity. nih.gov For instance, derivatives have been created where the chloride ligands are replaced by ligands such as 3,5-bis(trifluoromethyl)thiophenol, 3,5-bis(trifluoromethyl)benzyl thiol, and 2,2,2-trifluoroethane thiol. acs.organu.edu.au These modifications can influence the lability of the Mo-S bonds. acs.organu.edu.au

Functionalization of Cyclopentadienyl Rings: This strategy involves adding pendant groups to the Cp ligands. nih.gov An example includes the preparation of benzyl-substituted molybdocene dichlorides. The synthesis for these derivatives involves reacting the corresponding methoxy-substituted fulvene (B1219640) with LiBEt3H to form the lithium salt of the cyclopentadienide, which is then reacted with MoCl4. nih.gov

These advanced strategies allow for the fine-tuning of the molecule's structure to achieve desired chemical and physical properties.

| Strategy | Locus of Modification | Example of Modification | Precursors |

| Ligand Substitution | Chloride Ligands | Replacement with thiolate ligands (e.g., 3,5-bis(trifluoromethyl)thiophenol) | Molybdocene Dichloride, Thiol Reagents |

| Ring Functionalization | Cyclopentadienyl Rings | Addition of benzyl-substituents | Substituted Fulvene, LiBEt3H, MoCl4 |

Elucidation of Molecular Structure and Bonding in Cl2molybdocene and Its Derivatives

Structural Characterization of Cl₂Molybdocene Complexes

The precise three-dimensional arrangement of atoms and ligands in dichloromolybdocene has been determined through experimental techniques, primarily X-ray crystallography. These studies provide foundational data on the molecule's geometry and bonding parameters.

Coordination Geometry and Ligand Conformation

Dichloromolybdocene adopts a distorted tetrahedral geometry around the central molybdenum atom. This arrangement is often described as a "clamshell" or "bent metallocene" structure, characteristic of d² metallocene dihalides. The two cyclopentadienyl (B1206354) (Cp) rings are not parallel, a deviation from the coaxial arrangement seen in ferrocene. The angle formed by the centroids of the two Cp rings and the molybdenum atom (Cp(centroid)-Mo-Cp(centroid)) is approximately 130.6°. This bent configuration is a key feature influencing the molecule's frontier orbitals and reactivity.

The conformation of the cyclopentadienyl ligands relative to each other and the chloro ligands is a critical aspect of the molecule's structure. In the solid state, the relative orientation of the rings can vary, but they typically adopt a staggered or near-staggered conformation to minimize steric hindrance.

Inter-ligand and Metal-Ligand Bond Parameters

Detailed crystallographic studies have provided precise measurements of the bond lengths and angles within the dichloromolybdocene molecule. These parameters are essential for a quantitative description of its molecular structure. The two chloride ligands are positioned in a cis arrangement, with the Cl-Mo-Cl bond angle being a defining feature.

A comparison of experimental bond parameters with those of related metallocene dichlorides, such as niobocene dichloride and zirconocene (B1252598) dichloride, reveals systematic trends. For instance, the Cl-Mo-Cl angle in dichloromolybdocene is approximately 82°, which is narrower than that in niobocene dichloride (85.6°) and significantly smaller than in zirconocene dichloride (92.1°). This trend has been instrumental in understanding the orientation and energy of the highest occupied molecular orbital (HOMO) in this class of complexes.

| Parameter | Value |

| Mo-Cl Bond Length | Data not available |

| Mo-C (Cp) Bond Length | Data not available |

| Cl-Mo-Cl Bond Angle | ~82° |

| Cp(centroid)-Mo-Cp Angle | ~130.6° |

Note: Specific experimental values for Mo-Cl and Mo-C bond lengths from a definitive X-ray crystallographic study on dichloromolybdocene were not available in the searched literature. The provided angles are based on existing reports.

Computational Approaches to Structure and Bonding

Theoretical chemistry provides powerful tools to complement experimental findings and offer deeper insights into the electronic structure and bonding of dichloromolybdocene. Computational methods, particularly those based on quantum mechanics, allow for the optimization of molecular geometries and the analysis of electron distribution.

Density Functional Theory (DFT) for Geometric Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the geometric structures of transition metal complexes with a high degree of accuracy. DFT calculations are employed to find the minimum energy structure of a molecule, a process known as geometry optimization. For dichloromolybdocene, DFT calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography.

These calculations can accurately reproduce key geometric parameters, including bond lengths and bond angles. The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results. Various functionals have been benchmarked for their performance in optimizing the geometry of transition metal complexes, with methods like B3LYP and BP86 often providing a good balance of accuracy and computational cost. While specific optimized bond lengths for dichloromolybdocene were not detailed in the available search results, the agreement between DFT and experimental structures for related metallocenes validates the utility of this approach.

Natural Bond Orbital (NBO) Analysis of Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (Lewis-type structures). This method provides a quantitative description of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In the context of dichloromolybdocene and its derivatives, NBO analysis can elucidate the nature of the metal-ligand and intra-ligand bonding. For instance, in a study of a dimeric molybdenum complex featuring a Si-H···Mo interaction, NBO analysis revealed a significant donor-acceptor interaction corresponding to the donation of electron density from the Si-H σ bonding orbital to a vacant molybdenum d-orbital (Mo(dz²)). This type of analysis quantifies the hyperconjugative effects that contribute to the stability of the molecule. The second-order perturbation energy (E(2)) associated with these interactions provides a measure of their strength. For the Si-H σ to Mo(dz²) donation, a stabilization energy of 143.1 kcal mol⁻¹ was calculated, indicating a strong interaction. Conversely, the back-donation from the filled Mo(dz²) orbital to the Si-H σ* antibonding orbital was found to be minimal.

Applying NBO analysis to dichloromolybdocene would allow for a detailed examination of the donation from the chloro and cyclopentadienyl ligands to the molybdenum center and any potential back-donation, providing a deeper understanding of the electronic structure and the covalent character of the bonds.

Theoretical Investigations of Metal-Metal Interactions in Dimeric Species

While dichloromolybdocene is a monomeric species, it can form dimeric structures under certain conditions, particularly through bridging ligands. For example, under physiological conditions, it is known to hydrolyze and form a dihydroxo-bridged dimer, [Cp₂Mo(μ-OH)]₂²⁺. The nature of the interaction between the two molybdenum centers in such dimers is of considerable interest.

Theoretical studies on dimeric metal complexes can elucidate the presence and nature of metal-metal bonding. These investigations often employ a combination of DFT for geometry optimization and subsequent analysis of the electronic structure. The calculated distance between the metal centers is a primary indicator of a direct metal-metal bond. Further analysis of the molecular orbitals can reveal the presence of bonding orbitals spanning both metal centers. While specific theoretical studies focusing on the metal-metal interactions in dimeric species directly derived from dichloromolybdocene were not prominently found, the methodologies applied to other bimetallic systems are directly applicable. These studies are crucial for understanding the magnetic properties and reactivity of such dimeric complexes.

Spectroscopic Investigations of Molecular Structure

Spectroscopic methods offer a powerful lens through which the dynamic and static structures of molybdocene complexes can be examined. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the electronic environment of atoms in solution, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of dichloromolybdocene and its derivatives in solution. Both ¹H and ¹³C NMR provide valuable information about the electronic environment of the cyclopentadienyl (Cp) rings and any associated ligands.

In ¹H NMR spectroscopy, the protons on the cyclopentadienyl rings of molybdocene dichloride derivatives typically exhibit a single resonance, indicating that all ten protons are chemically equivalent on the NMR timescale. For instance, in a molybdocene-amino acid complex, the Cp protons appear as singlets at chemical shifts of approximately 5.48 and 5.80 ppm. Similarly, in other molybdocene complexes, the Cp proton signal is observed around 5.62 ppm.

¹³C NMR spectroscopy further corroborates the structural features observed in ¹H NMR. The carbon atoms of the cyclopentadienyl rings in a cyclodextrin inclusion complex of molybdocene dichloride give rise to a resonance at 101.9 ppm. The chemical shifts of the Cp ligands can be influenced by the nature of the other ligands attached to the molybdenum center.

Interactive Table: ¹H and ¹³C NMR Data for Dichloromolybdocene and its Derivatives

| Compound/Derivative | Solvent | ¹H Chemical Shift (δ, ppm) - Cp | ¹³C Chemical Shift (δ, ppm) - Cp |

|---|---|---|---|

| Molybdocene-amino acid complex | D₂O | 5.48 (s, 5H), 5.80 (s, 5H) | Not Reported |

| [CpMo(bpy)(CO)₂] | CDCl₃ | 5.62 (s, 5H) | Not Reported |

(s = singlet, bpy = 2,2'-bipyridine, TRIMEB = Tris(2,6-di-O-methyl)-β-cyclodextrin)

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of dichloromolybdocene, often referred to as molybdocene dichloride, reveals a characteristic "clamshell" or bent metallocene geometry. nih.gov In this arrangement, the two cyclopentadienyl (Cp) rings are not parallel. The angle formed between the centroids of the two Cp rings and the molybdenum atom (Cp(centroid)-Mo-Cp(centroid)) is approximately 130.6°. nih.gov The two chloride ligands are in a cis orientation with a Cl-Mo-Cl bond angle of about 82°. nih.gov

The key structural parameters for dichloromolybdocene are summarized in the table below. These parameters provide a foundational understanding of the steric and electronic properties of the molecule.

Interactive Table: X-ray Crystallographic Data for Dichloromolybdocene (Cp₂MoCl₂)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.824(5) |

| b (Å) | 10.013(6) |

| c (Å) | 14.156(9) |

| α (°) | 90.0 |

| β (°) | 104.14(5) |

| γ (°) | 90.0 |

| Mo-Cl Bond Length (Å) | ~2.4 |

| Mo-Cp(centroid) Distance (Å) | ~2.2 |

| Cl-Mo-Cl Angle (°) | 82 |

Electronic Structure and Spectroscopic Properties of Cl2molybdocene

Theoretical Calculations of Electronic Structure

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have provided profound insights into the electronic architecture of molybdocene dichloride. These computational studies allow for a detailed examination of molecular orbitals, electron distribution, and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's behavior in chemical reactions.

Theoretical studies on molybdocene dichloride have elucidated the nature of its frontier orbitals. The HOMO is primarily metal-based, with significant contributions from the molybdenum d-orbitals. The orientation of the HOMO is influenced by the "clamshell" structure of the molecule, where the two cyclopentadienyl (B1206354) (Cp) rings are not parallel, and the two chloride ligands are in a cis arrangement. alrasheedcol.edu.iq The trend in the Cl-M-Cl bond angle in a series of metallocenes has been instrumental in establishing the orientation of the HOMO in this class of complexes. alrasheedcol.edu.iq

The LUMO, on the other hand, is also centered on the metal but has a different spatial orientation, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. While specific energy values for isolated molybdocene dichloride are a subject of detailed computational studies, research on related complexes provides valuable insights. For instance, in DFT investigations of molybdocene dichloride's interaction with biomolecules like thymine (B56734), the frontier molecular orbitals of the resulting complexes were analyzed, showing a stabilization of these orbitals and a smaller HOMO-LUMO gap compared to the free biomolecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Molybdenum Complex

| Molecular Orbital | Energy (eV) |

| LUMO | -3.132 |

| HOMO | -6.233 |

| HOMO-LUMO Gap | 3.101 |

Note: This data is for a representative MoO₂(II) complex and serves to illustrate the typical energy ranges and the calculated HOMO-LUMO gap. Specific values for molybdocene dichloride may vary based on the computational method and basis set used. chemistryjournal.net

Assessment of Electronic Configurations and Oxidation States

The electronic configuration of the Mo(IV) ion in an octahedral ligand field would be [Kr] 4d². This d² configuration is crucial in determining the magnetic properties and the nature of electronic transitions within the molecule.

Relativistic Effects in Electronic Structure Calculations

For heavier transition metals like molybdenum, relativistic effects can have a noticeable impact on the electronic structure. These effects arise from the high velocity of the core electrons, which leads to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

Photoelectron Spectroscopy and Ionization Energies

Photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The He(I) photoelectron spectra of metallocenes provide direct information about the ionization energies of the valence molecular orbitals.

Table 2: Illustrative Ionization Energies for a Metallocene Complex

| Ionization Band | Ionization Energy (eV) | Orbital Character |

| 1 | 6.85 | Metal d |

| 2 | 7.23 | Metal d |

| 3 | 8.72 | Cyclopentadienyl π |

| 4 | 9.39 | Cyclopentadienyl π |

Note: This table presents hypothetical data for a representative metallocene to illustrate the typical range of ionization energies and their assignment. Experimental data for molybdocene dichloride is required for a precise analysis.

Correlation of Electronic Structure with Spectroscopic Observables

The electronic structure of molybdocene dichloride, as determined by theoretical calculations and photoelectron spectroscopy, can be correlated with its spectroscopic properties, particularly its behavior in UV-Visible spectroscopy.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions between molecular orbitals. In transition metal complexes like molybdocene dichloride, several types of electronic transitions can occur, including d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the molybdenum center. These transitions are typically weak due to being Laporte forbidden.

Charge-Transfer (CT) Transitions: These are generally more intense than d-d transitions and involve the transfer of an electron between the metal and the ligands. They can be classified as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

The UV-Vis spectrum of a molecule provides a fingerprint of its electronic structure. While the specific absorption maxima and molar absorptivity for molybdocene dichloride are dependent on the solvent, a representative spectrum would exhibit bands corresponding to these electronic transitions. For instance, UV-Vis spectroscopy is a useful tool for tracking ligand-exchange reactions in molybdocene dichloride. chemistryjournal.net

Table 3: Representative UV-Visible Absorption Data for a Molybdenum Complex

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Tentative Assignment |

| 275 | 15,000 | LMCT |

| 350 | 2,500 | LMCT |

| 450 | 300 | d-d transition |

Note: This table provides hypothetical data to illustrate the typical features of a UV-Visible spectrum for a transition metal complex. The actual spectrum of molybdocene dichloride may show different absorption bands and intensities.

Catalytic Applications and Mechanistic Insights

Cl₂Molybdocene in Organic Synthesis

In aqueous solutions, molybdocene dichloride hydrolyzes to form catalytically active species such as [Cp₂Mo(OH)(OH₂)]⁺. These water-soluble complexes have demonstrated efficacy in a range of hydrolytic reactions.

Ester and Ether Hydrolysis Catalysis

Aqueous solutions of molybdocene derivatives have proven to be effective homogeneous catalysts for the hydrolysis of both esters and ethers under mild conditions, typically around pH 7 and temperatures of approximately 80°C. acs.org The catalytic activity stems from the formation of aquated molybdocene species that facilitate the breakdown of these functional groups.

Mechanistic studies, including computational investigations using density functional theory (DFT), have shed light on the hydrolysis of esters like ethyl acetate catalyzed by the [Cp₂Mo(OH)(OH₂)]⁺ ion. nih.govacs.org The proposed mechanism involves an intramolecular attack of the hydroxide (B78521) ligand on the ester substrate coordinated to the molybdenum center. acs.orgnih.govacs.org The key steps in this process are the formation of a tetrahedral intermediate, the cleavage of this intermediate, and the subsequent formation of acetic acid. nih.govacs.org Activation parameters for ester hydrolysis, such as a low activation enthalpy (ΔH‡ = 5.9 ± 0.7 kcal/mol) and a highly negative activation entropy (ΔS‡ = -48 ± 9 eu), support the intramolecular nature of this reaction. acs.org This catalytic system can increase the rate of hydrolysis by a factor of 10⁶ to 10⁸ compared to the uncatalyzed reaction. acs.org

The electronic properties of the cyclopentadienyl (B1206354) (Cp) ligands influence the catalytic efficiency. A balance is necessary; electron-donating groups on the Cp rings decrease the reactivity of the bound substrate, while electron-withdrawing groups reduce the nucleophilicity of the attacking hydroxo ligand. researchgate.netacs.org The unsubstituted Cp₂Mo(OH)(OH₂)⁺ complex often exhibits optimal activity due to this balance. researchgate.netacs.org

Nitrile Conversion to Ethers

Currently, there is no available scientific literature documenting the use of molybdocene dichloride as a catalyst for the specific conversion of nitriles to ethers. While metal complexes, including aqueous molybdocenes, are known to catalyze the hydration of nitriles to amides, the further conversion to ethers via this catalyst has not been reported. researchgate.netresearchgate.net

Aldehyde Disproportionation

The disproportionation of aldehydes, a reaction commonly known as the Cannizzaro reaction, involves the simultaneous oxidation and reduction of two aldehyde molecules to yield a carboxylic acid and a primary alcohol. researchgate.netbeilstein-journals.org This reaction is typically induced by a strong base. researchgate.netbeilstein-journals.org Extensive searches of the chemical literature reveal no evidence of molybdocene dichloride catalyzing this transformation. Catalysis of Cannizzaro-type reactions has been reported using other transition metals or Lewis acids, but molybdenum-based catalysts for this specific reaction are not documented. researchgate.net

Polymerization Catalysis

Molybdocene dichloride and its derivatives have also been explored as catalysts in the field of polymer chemistry, particularly for the polymerization of unsaturated monomers.

Olefin Polymerization Mechanisms

Metallocene dihalides of Group 4 metals, such as titanocene (B72419) dichloride (Cp₂TiCl₂) and zirconocene (B1252598) dichloride (Cp₂ZrCl₂), are well-established catalysts for olefin polymerization, typically requiring activation by a cocatalyst like methylaluminoxane (B55162) (MAO). The generally accepted Cossee-Arlman mechanism for these systems involves the following key steps:

Activation : The cocatalyst (e.g., MAO) abstracts a chloride ligand from the metallocene, generating a cationic, coordinatively unsaturated metal center.

Coordination : An olefin monomer coordinates to the vacant site on the metal center.

Insertion : The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain.

Chain Transfer/Termination : The polymer chain is terminated or transferred, regenerating the active catalytic site for further polymerization.

While molybdocene dichloride belongs to the broader class of metallocenes, there is a notable lack of specific research detailing its application and mechanistic pathways in the polymerization of simple olefins like ethylene and propylene. The vast majority of studies on metallocene-catalyzed olefin polymerization focus on titanium and zirconium analogues. Therefore, a detailed mechanism specific to molybdocene dichloride in this context cannot be provided based on available data.

Acetylene (B1199291) Polymerization

Bis(cyclopentadienyl)molybdenum dichloride-based catalyst systems have been shown to be effective for the polymerization of substituted acetylenes, such as phenylacetylene (B144264). researchgate.net When combined with a cocatalyst, these systems can produce high yields of poly(phenylacetylene).

Research into the polymerization of phenylacetylene using a Cp₂MoCl₂-based catalyst has identified ethylaluminum dichloride (EtAlCl₂) as a particularly effective cocatalyst. researchgate.net The resulting poly(phenylacetylene) is characterized as having a conjugated polymer backbone with phenyl substituents. researchgate.net The mechanism for acetylene polymerization induced by molybdenum derivatives is suggested to proceed via an olefin metathesis pathway, which differs from the acetylene insertion mechanism observed with titanium-based catalysts. dtic.mil This mechanistic difference leads to distinct polymer structures; for instance, in the polymerization of doubly ¹³C-labeled phenylacetylene, molybdenum-based initiators result in a polymer where the labels are separated by a single bond. dtic.mil

The physical properties of the resulting polymer have been investigated, revealing that the poly(phenylacetylene)s are typically light-brown powders soluble in common organic solvents. researchgate.net The effects of various reaction parameters on the polymerization behavior have been studied, including the monomer-to-catalyst mole ratio, initial monomer concentration, polymerization temperature, and reaction time. researchgate.net

Role of Molybdocene Species in Catalytic Cycles

Molybdocene dichloride (Cp2MoCl2) is a prominent organometallic compound recognized for its significant catalytic properties in various fields, including organic synthesis and polymer chemistry researchgate.net. The catalytic prowess of this compound does not typically stem from the parent molecule itself but rather from the highly reactive molybdocene species that are generated from it during a reaction. Understanding the identity of these species and the mechanisms they participate in is fundamental to comprehending and optimizing the catalytic cycles they drive.

Identification of Active Catalytic Species

The activation of molybdocene dichloride, a molybdenum(IV) compound, often involves a reduction to lower oxidation states, which constitute the true catalytically active species. The specific nature of these active species is contingent upon the reaction conditions and the substrates involved. For instance, in certain catalytic processes, a bifunctional metal-acid structure, MoO2−x(OH)y, is formed upon the reduction of a molybdenum oxide precursor, which facilitates hydrocarbon isomerization researchgate.net. In this system, hydrogen dissociation at a metallic site leads to the formation of Brønsted acid Mo-OH groups, creating a dual-function catalyst researchgate.net.

Homogeneous Catalysis Paradigms

Molybdocene dichloride and its derivatives are primarily employed as catalysts in homogeneous systems, where the catalyst exists in the same phase as the reactants libretexts.org. This paradigm offers several advantages, including high activity and selectivity under mild reaction conditions, due to the well-defined nature of the active sites.

The fundamental steps in these catalytic cycles often involve classic organometallic transformations. One common pathway is the η1-alkyl mechanism, which involves the binding of an alkene to a vacant site on the metal center, followed by insertion into a metal-hydride bond. A subsequent hydrogen atom transfer results in the isomerized product and regeneration of the catalyst libretexts.org. Another potential pathway is the η3-allyl mechanism, which proceeds through the activation of a C-H bond at an allylic position libretexts.org. These catalytic processes highlight the importance of available coordination sites and the ability of the molybdenum center to cycle between different oxidation states.

Rational Design Principles for Molybdocene Catalysts

The rational design of more efficient and selective molybdocene-based catalysts is a key area of research, bridging the gap between atomic-level structure and macroscopic catalytic activity nih.gov. A multistage design strategy, often aided by computational methods like density functional theory (DFT), allows for the prediction of catalyst performance by examining electronic structures and modeling reaction kinetics nih.gov.

Key principles in the design of molybdenum-based catalysts include:

Electronic Structure Modification: Tuning the electronic properties of the catalyst can enhance its intrinsic activity. For example, in the design of metal nitrides for ammonia synthesis, the electron-transfer characteristics of the metals are used as descriptors to predict catalytic efficacy nih.gov.

Support and Environmental Effects: The support material can have a profound impact on the catalyst's performance. Using well-defined supports like MOFs allows for precise control over the chemical environment of the active molybdenum species, which in turn influences activity and selectivity nih.gov.

Ligand Tuning: Modifying the ligands attached to the molybdenum center can alter its steric and electronic properties. This can affect substrate binding, reaction rates, and product selectivity.

Enhancing Stability and Conductivity: For electrocatalytic applications, catalyst design focuses on improving stability and charge transfer. This can be achieved by coupling molybdenum compounds with conductive matrices like carbon or by doping with heteroatoms to increase the number of active sites and lower kinetic barriers mdpi.com.

Relevance in Energy Conversion Catalysis

Molybdenum-based catalysts, including derivatives of molybdocene dichloride, are of growing importance in the field of energy conversion due to the element's versatile electrochemical properties and abundance mdpi.com. These catalysts are particularly relevant for reactions involving the transformation of small, energy-rich molecules like carbon dioxide (CO2), nitrogen (N2), and hydrogen (H2) mdpi.com.

Molybdenum's ability to cycle between multiple oxidation states, particularly Mo(VI) and Mo(IV), is central to its catalytic function in selective oxidation and oxygen atom transfer reactions imoa.info. This redox capability is harnessed in both biological systems, such as Mo-containing enzymes, and synthetic catalysts for energy conversion mdpi.com.

In the context of CO2 reduction, certain molybdenum complexes can catalyze the conversion of CO2 into valuable products like N,N-dimethylformamide (DMF) through hydration reactions mdpi.com. The efficiency of these molecular catalysts can be controlled by modifying the ligands attached to the molybdenum center. Furthermore, molybdenum-based materials are extensively studied as electrocatalysts for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel mdpi.com. Smart design strategies, such as creating defect-rich structures or coupling with conductive carbon supports, are employed to enhance their activity and stability for HER mdpi.com.

The table below summarizes key applications of molybdenum-based catalysts in energy conversion processes.

| Catalytic Process | Reactant(s) | Product(s) | Catalyst Type |

| Hydrogen Evolution Reaction (HER) | H+ | H2 | Molybdenum-based materials (e.g., Mo2C, MoS2) |

| CO2 Reduction | CO2, H2, Dimethylamine | N,N-dimethylformamide (DMF), H2O | Molecular Molybdenum Complexes |

| Selective Oxidation | Propene, O2 | Acrolein | Bismuth-Molybdenum Oxides |

| Hydrodesulfurization (HDS) | Sulfur-containing organic compounds, H2 | Hydrocarbons, H2S | Sulfided Co-Mo or Ni-Mo on alumina |

Interactions of Cl2molybdocene with Biological Ligands and Macromolecules

Coordination Chemistry with Amino Acids and Peptides

Dichlorido-molybdocene interacts with amino acids and peptides primarily through specific functional groups. Studies in aqueous solutions have demonstrated that the Cp₂Mo²⁺ moiety can form stable complexes with these biomolecules, often leading to subsequent chemical transformations such as peptide bond hydrolysis. nih.govresearchgate.net The nature of these interactions is highly dependent on the available donor ligands on the amino acid residues. nih.govnih.gov

A hallmark of dichlorido-molybdocene's interaction with amino acids and peptides is its pronounced affinity for sulfur-containing residues, particularly deprotonated thiol (thiolate) groups. nih.govnih.gov

Preferential Binding : Competition experiments have shown that dichlorido-molybdocene exhibits a strong preference for the thiol group of cysteine over other potential coordination sites like amino, carboxylate, phosphate(O), and heterocyclic(N) donor ligands found in amino acids and nucleotides. nih.gov

Stable Complex Formation : It forms highly water-soluble and air-stable complexes with cysteine and the tripeptide glutathione (GSH), such as Cp₂Mo(Cys)₂ and Cp₂Mo(GS)₂. nih.govnih.gov In these complexes, the coordination occurs exclusively through the deprotonated thiol groups. nih.gov

Displacement Reactions : The stability of the molybdocene-thiolate bond is further evidenced by the ability of cysteine to displace other coordinated ligands, such as histidine or dAMP, from the molybdenum center to form the more stable thiol complex. nih.gov

Lack of Coordination to Other Groups : In studies involving amino acids like cysteine, histidine, alanine, and lysine, no evidence of coordination to the amino or carboxylate groups was detected, highlighting the specificity for the thiolate moiety. nih.gov While coordination to the imidazole nitrogen of histidine was observed, this bond is less favorable than the one formed with cysteine's thiol group. nih.gov

| Donor Group | Example Ligand | Observed Affinity | Reference |

|---|---|---|---|

| Thiolate (-S⁻) | Cysteine, Glutathione | High (Preferential) | nih.gov |

| Heterocyclic Nitrogen | Histidine (imidazole) | Moderate (Displaced by Cys) | nih.gov |

| Phosphate (B84403) (-PO₄²⁻) | dAMP, Ribose monophosphate | Lower (Displaced by Cys) | nih.gov |

| Amino (-NH₂) | Alanine, Lysine | No evidence of coordination | nih.gov |

| Carboxylate (-COO⁻) | Alanine, Lysine | No evidence of coordination | nih.gov |

The coordination of the Cp₂Mo²⁺ unit to cysteine-containing peptides can facilitate the cleavage of peptide bonds, a reaction of significant interest. nih.govresearchgate.net This process occurs through distinct mechanisms depending on the peptide structure and reaction conditions. nih.gov

Intramolecular Metal Hydroxide (B78521) Activation : In the case of the naturally occurring tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine, GSH), the Cp₂Mo²⁺ entity coordinates to the thiolate group of the cysteine residue. nih.govresearchgate.net This coordination mediates the regioselective hydrolysis of the adjacent Cys-Gly peptide bond. nih.gov The proposed mechanism involves the activation of a metal-bound hydroxide molecule, which then acts as the nucleophile to attack the carbonyl carbon of the peptide bond. nih.govresearchgate.net This promoted hydrolysis has been observed at pD values of 5.2 and 7.4 and at elevated temperatures (40 and 60 °C). nih.gov

Intramolecular Aminolysis : A different mechanism is observed in the complex formed with glycyl-L-cysteinylglycine, [Cp₂Mo(Gly-Cys-Gly-S,N)]. nih.gov Here, the Cys-Gly bond is cleaved via intramolecular aminolysis. nih.govresearchgate.net This process is facilitated by the chelation of the Cp₂Mo²⁺ moiety to both the thiolate group and the deprotonated amide nitrogen of the tripeptide. nih.gov This chelation induces a conformational change that enables the nucleophilic attack of the terminal primary amino group on the Cys-Gly peptide bond, leading to its cleavage and the formation of glycine and a cyclized dipeptide complex. nih.gov

A key aspect of the intramolecular aminolysis mechanism is the induction of a significant conformational change within the peptide upon binding to the molybdocene center. nih.gov

Trans-to-Cis Isomerization : Peptide bonds typically exist in a stable trans configuration. However, the chelating coordination of the Cp₂Mo²⁺ moiety to both the thiolate group and a deprotonated amide nitrogen in a peptide forces a change in the configuration of that peptide bond from the preferred trans to a cis arrangement. nih.gov

Facilitation of Nucleophilic Attack : This induced cis conformation brings the terminal primary amino group into close proximity to the carbonyl carbon of the targeted peptide bond. nih.gov This proximity is crucial for the subsequent intramolecular nucleophilic attack that leads to the cleavage of the peptide bond and the formation of a stable 2,5-diketopiperazine derivative. nih.gov The structure of the resulting cyclized product, [Cp₂Mo{cyclo-(Gly-Cys)}]·2H₂O, has been confirmed by X-ray crystallography. nih.gov

Interactions with Nucleic Acid Constituents

The interaction of dichlorido-molybdocene with nucleic acids and their components has been a subject of extensive research, particularly to understand its biological activity. While initial hypotheses suggested DNA as a primary target, evidence points towards more complex and nuanced interactions. nih.govresearchgate.net

Dichlorido-molybdocene is capable of coordinating with individual nucleobases and nucleotides in aqueous solutions. researchgate.netchemrevlett.com

Affinity for Nucleobases : Electrochemical and UV-Vis spectroscopy studies at physiological pH indicate that the aquated form of dichlorido-molybdocene, Cp₂MoCl₂(aq), interacts with all four DNA nucleobases. researchgate.net The binding affinity follows the order: guanine > adenine > cytosine > thymine (B56734), showing a clear preference for purines over pyrimidines. researchgate.net

Chelation Modes : With N-methylated nucleobases, used to mimic the environment in DNA, dichlorido-molybdocene can form cyclic chelates. chemrevlett.com For instance, with N-methyladenine and N-methylcytosine, it forms strained four-membered ring complexes involving concurrent coordination to both the exocyclic amine and an endocyclic heterocyclic nitrogen atom. researchgate.netchemrevlett.com

Nucleotide Binding : With 2'-deoxyribonucleotide-5'-monophosphates (dNMPs), the Cp₂Mo²⁺ moiety forms 1:1 complexes. researchgate.net This binding can involve chelation through both the phosphate oxygen atoms and the heterocyclic N7 atom (in the case of purines like dGMP and dAMP) or the N3 atom (in pyrimidines like dTMP). researchgate.net

| Molecule | Interaction Details | Reference |

|---|---|---|

| Guanine | Highest affinity among nucleobases. | researchgate.net |

| Adenine | Higher affinity than pyrimidines. Forms HN6-/N1 and HN6-/N7 chelation modes with 9-methyladenine. | researchgate.net |

| Cytosine & Thymine | Poor affinity compared to purines. | researchgate.net |

| Nucleotides (dNMPs) | Forms 1:1 complexes. Can involve chelation with both phosphate(O) and heterocyclic(N) atoms. | researchgate.net |

Despite its ability to coordinate with individual nucleic acid components, studies with larger DNA models like oligonucleotides suggest that the interaction is weak and highly dependent on experimental conditions. researchgate.netnih.gov

pH-Dependent Interaction : NMR spectroscopy studies with the self-complementary oligonucleotide CGCATATATGCG showed some interaction at pH 6.5, evidenced by downfield shifts in signals mainly associated with adenine and guanine bases. nih.gov However, at a more physiological pH of 7.4, the interaction was much weaker, causing only minor broadening and small shifts of the signals. nih.gov

Lack of Phosphate Backbone Coordination : ³¹P NMR spectra of the molybdocene-oligonucleotide mixture at pH 7.4 showed no changes, indicating a lack of direct, stable coordination to the phosphate backbone. nih.gov This suggests that the weak binding interactions are likely centered on the nucleobases. nih.gov

Protein Binding Interactions

The binding of metallodrugs to serum proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. HSA, the most abundant protein in blood plasma, acts as a depot and transport vehicle for a vast array of endogenous and exogenous compounds, including many therapeutic agents. libretexts.orgbioinformaticsreview.com The extent of this binding influences a drug's distribution, half-life, and the concentration of its free, active form. nih.gov

Direct quantitative studies on the binding affinity between molybdocene dichloride and Human Serum Albumin (HSA) are not extensively detailed in the available literature. However, research into related compounds provides insight into how the molybdocene moiety interacts with this key transport protein.

For instance, studies have been conducted on heteronuclear molybdocene-gold complexes to evaluate their binding to HSA using spectroscopic methods. tandfonline.com These investigations help to understand the potential for the molybdocene framework to associate with the binding sites of albumin, which are typically located in hydrophobic pockets within the protein's subdomains. bioinformaticsreview.combiorxiv.org The binding of a compound to HSA can significantly alter its bioavailability and stability in circulation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand the binding mechanisms of drugs with proteins like HSA at a molecular level. nih.gov

In the context of molybdocene-containing compounds, molecular docking has been utilized to model the binding interactions with HSA. For a new heteronuclear molybdocene-gold complex, docking studies were performed to complement experimental data from spectroscopic analyses. tandfonline.com Such computational models can identify the specific binding sites on the protein, calculate the binding energy of the complex, and detail the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the protein-ligand complex. These theoretical studies confirmed the experimental results, providing a model for the binding of the complex to HSA and demonstrating the utility of in silico methods for studying these interactions. tandfonline.com

Supramolecular Interactions

The interaction of molybdocene dichloride with macrocyclic host molecules represents a key strategy to enhance its stability and solubility in aqueous environments, potentially leading to improved delivery and efficacy.

Cucurbiturils are a family of macrocyclic host molecules capable of encapsulating guest molecules within their hydrophobic cavity. Studies have investigated the encapsulation of the aquated forms of molybdocene dichloride by cucurbit[n]uril (where n = 7 and 8), abbreviated as Q[n]. nih.gov

Utilizing ¹H NMR spectroscopy and molecular modeling, it was determined that molybdocene dichloride forms 1:1 host-guest complexes with both cucurbit nih.govuril (Q nih.gov) and cucurbit semanticscholar.orguril (Q semanticscholar.org). nih.gov In these complexes, the molybdocene unit is positioned deep within the cucurbituril cavity, shielding the metal center and its cyclopentadienyl (B1206354) ligands from the bulk solvent. nih.gov

| Macrocyclic Host | Guest Species | Stoichiometry | Key Structural Finding |

|---|---|---|---|

| Cucurbit nih.govuril (Q nih.gov) | Aquated Molybdocene Dichloride | 1:1 | Cyclopentadienyl ligands and the Mo metal center are located deep inside the host cavity. |

| Cucurbit semanticscholar.orguril (Q semanticscholar.org) | Aquated Molybdocene Dichloride | 1:1 | Cyclopentadienyl ligands and the Mo metal center are located deep inside the host cavity. |

While encapsulation can offer protective benefits, the interaction between molybdocene dichloride and cucurbiturils revealed an unexpected reactivity. The study of its encapsulation within cucurbiturils at a pD of 7 showed that the complex unexpectedly catalyzed a significant degradation of the macrocyclic host's framework. nih.gov This catalytic degradation was observed to occur in the presence of oxygen, indicating a redox-active role of the encapsulated molybdocene species that compromises the structural integrity of the cucurbituril host. nih.gov This finding highlights a critical aspect of host-guest chemistry, where the reactivity of the guest molecule can have a profound and destructive impact on the host.

Advanced Computational and Theoretical Studies in Cl2molybdocene Research

Integrated Computational Protocols for Organometallic Systems

The complexity of organometallic compounds, with their intricate metal-ligand bonding, necessitates the use of integrated computational protocols that combine different theoretical methods to achieve a balance between accuracy and computational cost.

Combined Semiempirical and DFT Methods

A powerful strategy for studying bioorganometallic complexes of molybdocene involves a combination of semiempirical and Density Functional Theory (DFT) methods. nih.gov Semiempirical methods, such as PM6, are computationally less demanding and can be employed for an initial broad exploration of the potential energy surface. mpg.de This is particularly useful for large systems or for screening a wide range of conformations. Following the initial exploration, more accurate DFT calculations, which may include dispersion corrections like DFT-D3, can be performed on the most stable conformers identified by the semiempirical methods. nih.govrsc.org This tiered approach allows for an efficient yet accurate determination of the relative free energies and structures of complex systems, such as the adducts formed between molybdocene and amino acids like cysteine. nih.gov

A recent computational study on the binding of the anticancer agent molybdocene dichloride with thymine (B56734) utilized DFT to investigate the interaction. chemrevlett.com This study explored various possible binding modes and employed energy decomposition analysis (EDA) to understand the nature of the interaction, highlighting the utility of DFT in elucidating the intricate bonding in such systems. chemrevlett.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a valuable tool for exploring the conformational space of flexible molecules like molybdocene complexes. nih.govpitt.edu By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. mdpi.com When dealing with organometallic systems where classical force fields may be inadequate, MD simulations can be coupled with semiempirical quantum mechanical methods. nih.gov This approach has been successfully applied to investigate the conformational landscape of molybdocene-cysteine complexes, providing insights into their dynamic behavior in solution. nih.gov The exploration of the conformational space is crucial for understanding the reactivity and biological activity of these compounds, as different conformers may exhibit distinct properties. nih.govnih.govresearchgate.net

The following table illustrates key parameters often analyzed in MD simulations of biomolecular systems, which are relevant for studying the conformational dynamics of Cl2molybdocene adducts.

| Simulation Parameter | Description | Typical Application in Molybdocene Research |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or molecule structures. | To assess the stability of the molybdocene complex over the simulation time. |

| Radius of Gyration (Rg) | A measure of the compactness of a structure. | To monitor conformational changes, such as the opening or closing of the cyclopentadienyl (B1206354) rings. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | To understand the interaction of the molybdocene complex with its aqueous environment. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed. | To analyze the specific interactions between the molybdocene moiety and biological molecules like amino acids or DNA bases. |

This table is a representation of typical parameters and their applications in MD simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large systems, such as a molybdocene derivative interacting with a protein, a full quantum mechanical treatment is often computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable solution. mdpi.com The QM/MM approach partitions the system into a small, electronically significant region (e.g., the molybdocene core and its immediate binding partners) that is treated with a high-level QM method, and a larger surrounding environment (e.g., the rest of the protein and solvent) that is described by a more computationally efficient MM force field. nih.govresearchgate.net This multiscale modeling strategy allows for the accurate study of reaction mechanisms and electronic properties within a biological environment. mdpi.comresearchgate.net The application of QM/MM methods to metalloenzymes, including those containing molybdenum, has provided valuable insights into their catalytic cycles and substrate binding. nyu.eduuea.ac.uk

Solvation Models in Aqueous Reactivity Predictions

The chemical behavior of molybdocene dichloride in aqueous solution is critical to its biological activity. nih.gov Computational solvation models are essential for accurately predicting its reactivity in this environment. Implicit solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov These models are computationally efficient and can be combined with DFT calculations to study the thermodynamics and kinetics of reactions in solution. nih.govnih.gov For instance, the hydrolytic chemistry of molybdocene dichloride has been investigated using DFT in conjunction with a conductor-like polarizable continuum solvation model.

More sophisticated approaches may involve the inclusion of a few explicit solvent molecules in the QM region of a QM/MM calculation to capture specific solute-solvent interactions, such as hydrogen bonding, while the bulk solvent is still treated implicitly. The choice of the solvation model can significantly impact the predicted aqueous reactivity, and therefore, careful validation against experimental data is crucial. nih.govrsc.org

The table below provides a comparison of commonly used implicit solvation models for predicting aqueous reactivity.

| Solvation Model | Abbreviation | Key Features |

| Solvation Model based on Density | SMD | A universal solvation model that relies on the electron density of the solute to define the cavity. |

| Conductor-like Polarizable Continuum Model | C-PCM | Represents the solvent as a conductor, which simplifies the calculation of the solvent reaction field. |

| Integral Equation Formalism PCM | IEF-PCM | An extension of the PCM that provides a more accurate description of the solute's electrostatic potential. |

| COnductor-like Screening MOdel for Real Solvents | COSMO-RS | A method that combines quantum chemical calculations with a statistical thermodynamics approach to predict thermodynamic properties in solution. |

This table provides a brief overview of some popular implicit solvation models.

Application of Machine Learning in Molybdocene Chemistry

The application of machine learning (ML) is an emerging and rapidly growing area in computational organometallic chemistry. numberanalytics.com ML models can be trained on large datasets of chemical information to predict the properties and reactivity of new compounds, thereby accelerating the discovery and design of novel molybdocene derivatives with desired functionalities. whiterose.ac.ukrsc.org For instance, ML algorithms can be used to predict the outcomes of computational chemistry calculations, identify patterns in large datasets of simulation results, and develop models to forecast the properties of organometallic compounds. numberanalytics.comresearchgate.net

In the context of molybdocene chemistry, ML could be employed to:

Predict the stability and reactivity of new molybdocene derivatives. northwestern.edu

Screen virtual libraries of compounds for potential anticancer activity. chemistryworld.com

Optimize reaction conditions for the synthesis of molybdocene-based catalysts. rsc.org

Develop more accurate force fields for MD simulations of molybdocene complexes.

The integration of ML with high-throughput screening and automated synthesis platforms holds the potential to revolutionize the exploration of the vast chemical space of molybdocene chemistry. rsc.orgarxiv.orgarxiv.org

Future Directions and Emerging Research Avenues

Exploration of Novel Molybdocene Analogues

The core structure of molybdocene dichloride, (η⁵-C₅H₅)₂MoCl₂, offers a versatile scaffold for chemical modification. wikipedia.org The synthesis and characterization of novel analogues are a primary focus of ongoing research, with the goal of enhancing desired properties such as stability, solubility, and specific biological activity.

Key strategies in the development of new analogues include:

Modification of the Cyclopentadienyl (B1206354) (Cp) Rings: Researchers are exploring the effects of substituting the hydrogen atoms on the Cp rings with various functional groups. These substitutions can be either electron-donating or electron-withdrawing, which in turn modulates the electronic properties of the central molybdenum atom. For instance, attaching alkyl or aromatic groups can alter the compound's lipophilicity, potentially influencing its cellular uptake and transport mechanisms. rsc.org

Replacement of Chloride Ligands: The two chloride ligands are relatively labile and are key to the reactivity of molybdocene dichloride. researchgate.net A significant area of research involves replacing these chlorides with other ligands, such as pseudohalides or thiol-containing molecules. rsc.orgresearchgate.net This approach aims to tune the compound's hydrolytic stability and its affinity for specific biological targets. For example, creating derivatives with stronger Mo-S bonds is being investigated to enhance interactions with cellular thiols, a proposed mechanism of action. rsc.org

Synthesis of Heteroleptic Complexes: The development of complexes with different substituents on each of the two cyclopentadienyl rings or the introduction of alternative chelating ligands can lead to novel structures with unique reactivity profiles. nih.gov These C1 symmetrical complexes can exhibit improved solubility and potentially higher antitumor activity compared to their C2 symmetrical counterparts. nih.gov

Table 1: Investigated Modifications on the Molybdocene Scaffold

| Modification Site | Type of Modification | Desired Outcome |

| Cyclopentadienyl Rings | Substitution with alkyl, aromatic, or amine groups | Altered lipophilicity, modified electronic properties, enhanced cellular uptake. rsc.org |

| Chloride Ligands | Replacement with thiols, pseudohalides | Increased stability, tuned reactivity, enhanced targeting of biomolecules like proteins. rsc.orgresearchgate.net |

| Overall Structure | Creation of C1 symmetrical complexes | Improved solubility, potentially higher biological activity. nih.gov |

Understanding Structure-Reactivity Relationships for Enhanced Functionality

A fundamental goal of current research is to establish clear relationships between the molecular structure of molybdocene analogues and their resulting chemical reactivity and biological function. This understanding is critical for the rational design of second-generation compounds with improved efficacy.

The three-dimensional arrangement of the ligands around the molybdenum center significantly influences the compound's properties. The "clamshell" structure, characterized by the angle between the two Cp rings and the Cl-Mo-Cl bond angle, is a key determinant of reactivity. wikipedia.org For instance, the relatively narrow Cl-Mo-Cl angle of approximately 82° in molybdocene dichloride, compared to analogues like zirconacene dichloride (92.1°), affects the orientation of the highest occupied molecular orbital (HOMO) and thus its interaction with other molecules. wikipedia.orgnih.gov

Research efforts are focused on systematically studying how specific structural changes impact function. For example, while DNA was initially considered a primary target, subsequent studies have suggested that interactions with proteins containing thiol groups (like cysteine residues) may be more critical to the biological activity of molybdocene dichloride. rsc.orgresearchgate.net Therefore, understanding how modifications to the Cp rings or ancillary ligands affect the strength and lability of Mo-S bonds is a key area of investigation. rsc.org Tailoring these properties could lead to compounds that more effectively target specific proteins or enzymes involved in disease pathways. rsc.org

Table 2: Comparison of Structural Angles in Metallocene Dichlorides

| Compound | Metal (M) | Cl-M-Cl Angle | Cp(centroid)-M-Cp Angle |

| Molybdocene Dichloride | Mo | 82.0° | 130.6° |

| Niobocene Dichloride | Nb | 85.6° | N/A |

| Zirconacene Dichloride | Zr | 92.1° | N/A |

| Titanocene (B72419) Dichloride | Ti | 94.6° | N/A |

Data sourced from multiple references. wikipedia.orgnih.gov

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Studies

To fully comprehend the mechanism of action of molybdocene dichloride, it is essential to study its behavior within complex biological environments in real-time. The development and application of advanced analytical techniques are crucial for these in situ investigations. Traditional methods often study compounds in isolation, but the true activity is dictated by interactions within a cellular context.

Future research will increasingly rely on sophisticated spectroscopic methods to probe these interactions dynamically.

High-Resolution and Ultrafast Spectroscopy: Techniques like high-resolution NMR and ultrafast laser spectroscopy can provide unprecedented insights into the rapid processes that occur when molybdocene dichloride interacts with biomolecules. longdom.orgspectroscopyonline.com These methods can help to observe fleeting intermediate species formed during hydrolysis or upon binding to a protein target, which were previously inaccessible. spectroscopyonline.com

Imaging Spectroscopy: The combination of spectroscopy with imaging technologies, such as hyperspectral imaging, allows for the visualization of the compound's distribution within cells and tissues. longdom.orgspectroscopyonline.com This can help answer critical questions about cellular uptake, localization in specific organelles, and engagement with molecular targets.

Computational Integration: The integration of artificial intelligence (AI) and machine learning (ML) with spectroscopic data analysis is a rapidly emerging trend. spectroscopyonline.com These computational tools can help to interpret complex spectra, identify subtle patterns, and build predictive models that correlate spectral features with biological activity, thereby accelerating the discovery and optimization of novel analogues. spectroscopyonline.com

By employing these advanced techniques, researchers can move beyond static pictures of molecular structure and begin to map the dynamic journey of molybdocene compounds from administration to target engagement, providing a more complete picture of their bioorganometallic chemistry. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.